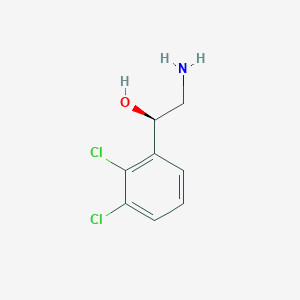
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an ethan-1-ol backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,3-dichlorophenylacetone using a chiral reducing agent to ensure the formation of the (1R) enantiomer. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a controlled level to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process begins with the preparation of the 2,3-dichlorophenylacetone precursor, followed by its reduction using a chiral catalyst. The reaction conditions, including pressure, temperature, and catalyst concentration, are carefully monitored to ensure high efficiency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Halogenation and acylation are common substitution reactions involving this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, acylating agents like acetic anhydride.
Major Products Formed:
Oxidation: 2,3-dichlorophenylacetone, 2,3-dichlorophenylacetaldehyde.
Reduction: Secondary amines, secondary alcohols.
Substitution: Halogenated derivatives, acylated derivatives.
科学研究应用
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows the compound to form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
相似化合物的比较
- (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (racemic mixture)
- 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
Comparison:
Chirality: The (1R) enantiomer of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol exhibits different biological activity compared to the (1S) enantiomer due to its specific interaction with chiral environments in biological systems.
Substitution Pattern: The position of the chlorine atoms on the phenyl ring affects the compound’s reactivity and interaction with molecular targets. For example, 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol may have different pharmacokinetic properties compared to 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol.
属性
分子式 |
C8H9Cl2NO |
|---|---|
分子量 |
206.07 g/mol |
IUPAC 名称 |
(1R)-2-amino-1-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI 键 |
VLSXVFMMYPAJSR-ZETCQYMHSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CN)O |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
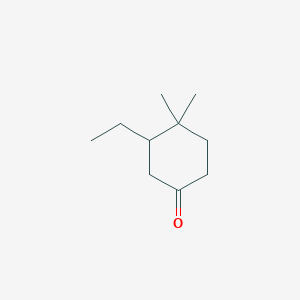
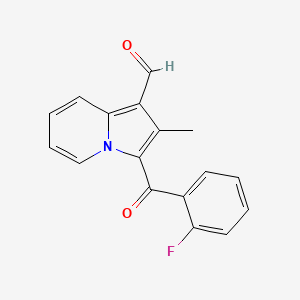
![1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
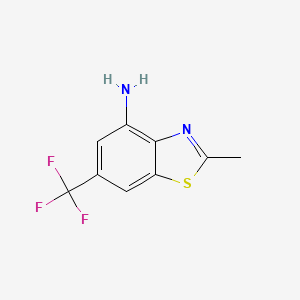
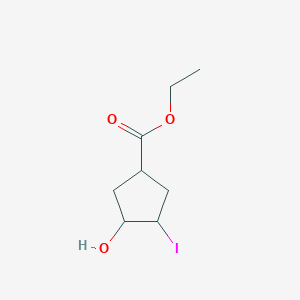

![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)


![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)

![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
